2-(4-Chloro-2-nitrophenyl)furan
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Overview
Description
2-(4-Chloro-2-nitrophenyl)furan is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chloro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-nitrophenyl)furan typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with furan in the presence of a base. One common method includes the use of a Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with 4-chloro-2-nitrophenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-nitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(4-Amino-2-nitrophenyl)furan.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for its potential anticancer and antifungal activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)furan and its derivatives often involves the interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with DNA replication. The anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
- 2-(4-Chloro-2-nitrophenyl)benzofuran
- 2-(4-Chloro-2-nitrophenyl)thiophene
- 2-(4-Chloro-2-nitrophenyl)pyrrole
Comparison: 2-(4-Chloro-2-nitrophenyl)furan is unique due to its furan ring, which imparts distinct electronic and steric properties compared to its analogs. The presence of the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and material science .
Properties
CAS No. |
88673-90-9 |
---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)furan |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-4-8(9(6-7)12(13)14)10-2-1-5-15-10/h1-6H |
InChI Key |
JFWYNVXNNPKJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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